molecular formula C18H30O2 B3056057 Phenylacetaldehyde diisoamyl acetal CAS No. 68555-28-2

Phenylacetaldehyde diisoamyl acetal

Cat. No.: B3056057
CAS No.: 68555-28-2
M. Wt: 278.4 g/mol
InChI Key: SVLVFYGIGOCFCD-UHFFFAOYSA-N
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Description

Overview of Acetal (B89532) Functional Group Chemistry and its Academic Significance

An acetal is a functional group characterized by a central carbon atom bonded to two alkoxy (-OR) groups, a hydrogen atom, and an alkyl or aryl group. ymerdigital.com Acetals are formed from the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. ymerdigital.com This reaction is a cornerstone of organic synthesis, proceeding through a hemiacetal intermediate. masterorganicchemistry.com

The academic significance of acetals is multifaceted:

Protecting Groups: One of the most critical roles of acetals in chemical synthesis is to act as protecting groups for carbonyl functionalities (aldehydes and ketones). masterorganicchemistry.com Carbonyl groups are reactive towards a wide range of nucleophiles and reducing agents. By converting a carbonyl to an acetal, its reactivity is masked. Acetals are stable under neutral to strongly basic conditions, allowing chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. masterorganicchemistry.com The original aldehyde or ketone can be easily regenerated by hydrolysis with aqueous acid. masterorganicchemistry.com

Synthetic Intermediates: The formation of acetals is a reversible equilibrium-driven process. ymerdigital.com This reactivity allows them to serve as key intermediates in the synthesis of more complex molecules. The acetal linkage is found in numerous natural products, and understanding its formation and cleavage is vital for their total synthesis.

Green Chemistry: Modern research has focused on developing more environmentally friendly methods for acetal synthesis. This includes the use of solid acid catalysts like zeolites and other heterogeneous catalysts that are easily recoverable and reusable, contributing to cleaner and more efficient chemical processes. ymerdigital.com

The stability and reactivity of acetals are central to their utility. While stable to bases and many nucleophiles, their cleavage under acidic conditions is a defining characteristic that underpins their use as protecting groups.

Structural Classification of Phenylacetaldehyde (B1677652) Diisoamyl Acetal within the Acetal Family

Acetal structures can be classified based on the carbonyl precursor and the alcohol components.

Acetal vs. Ketal: Acetals are derived from aldehydes, while the analogous structures derived from ketones are termed ketals. Since Phenylacetaldehyde diisoamyl acetal is formed from phenylacetaldehyde (an aldehyde), it is correctly classified as an acetal.

Symmetrical vs. Mixed Acetals: Acetals can be symmetrical, where the two alkoxy groups are identical, or mixed (asymmetrical), where they are different. This compound is formed by the reaction of phenylacetaldehyde with two equivalents of isoamyl alcohol (3-methyl-1-butanol). Therefore, it is a symmetrical acetal .

The structure consists of a central carbon atom which was formerly the carbonyl carbon of phenylacetaldehyde. This carbon is attached to a hydrogen, a benzyl (B1604629) group (C₆H₅CH₂-), and two identical isoamyloxy groups (-OCH₂CH₂CH(CH₃)₂).

Structural and Physical Properties of Phenylacetaldehyde and Related Acetals
Compound NameMolecular FormulaMolar Mass (g/mol)Precursor AldehydePrecursor AlcoholAcetal Type
PhenylacetaldehydeC₈H₈O120.15N/AN/AAldehyde
Phenylacetaldehyde Dimethyl AcetalC₁₀H₁₄O₂166.22PhenylacetaldehydeMethanolSymmetrical Acetal
Phenylacetaldehyde Diethyl AcetalC₁₂H₁₈O₂194.27PhenylacetaldehydeEthanol (B145695)Symmetrical Acetal
This compoundC₁₈H₃₀O₂278.43PhenylacetaldehydeIsoamyl AlcoholSymmetrical Acetal

Foundational Research Questions and Unexplored Areas Pertaining to this compound

Despite its use in certain industries, this compound remains a subject with limited dedicated academic research. This presents several opportunities for foundational investigation.

Synthesis and Catalysis: Phenylacetaldehyde is known to be unstable, with a tendency to undergo self-condensation or polymerization. wikipedia.org This poses a challenge for its direct use and for its conversion into derivatives. A key research area would be the development of highly efficient and selective catalytic systems for the synthesis of this compound.

Research Question 1: Can novel heterogeneous acid catalysts, such as tailored zeolites or functionalized mesoporous silicas, be designed to improve the yield and purity of this compound by minimizing the polymerization of the starting aldehyde?

Research Question 2: What are the comparative kinetics of the acetalization of phenylacetaldehyde with different alcohols (e.g., methanol, ethanol, isoamyl alcohol), and how does the steric bulk of the alcohol affect the reaction rate and equilibrium position under various catalytic conditions? sigmaaldrich.comnih.gov

Physicochemical Properties and Stability: The large, branched isoamyl groups would be expected to impart specific properties to the acetal, such as increased lipophilicity and potentially greater steric hindrance around the acetal linkage.

Research Question 3: How does the rate of acid-catalyzed hydrolysis of this compound compare to that of smaller analogues like the dimethyl or diethyl acetals? Does the steric bulk of the isoamyl groups provide enhanced stability against hydrolysis, which could be advantageous for certain applications?

Research Question 4: Given its use in fragrances, what is the mechanism and rate of release of the active fragrance component (phenylacetaldehyde) from the acetal under various environmental conditions (e.g., changes in pH, temperature, and humidity)? This relates to its potential as a controlled-release fragrance delivery system.

Applications in Organic Synthesis: While its primary known use is in fragrances, its unique structure could be leveraged in other areas of chemical synthesis.

Research Question 5: Could the bulky diisoamyl acetal group serve as a highly specific and sterically demanding protecting group in complex, multi-step organic syntheses where traditional, smaller acetals may not provide sufficient steric shielding?

Research Question 6: Are there any unexplored organometallic reactions where this compound could act as a ligand or a precursor, given the presence of the aromatic ring and the ether-like oxygen atoms?

These questions highlight that even for a seemingly simple molecule, numerous avenues for fundamental chemical research exist, spanning catalysis, physical organic chemistry, and synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(3-methylbutoxy)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O2/c1-15(2)10-12-19-18(20-13-11-16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLVFYGIGOCFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(CC1=CC=CC=C1)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071647
Record name Phenylacetaldehyde diisoamyl acetal
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Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-28-2
Record name [2,2-Bis(3-methylbutoxy)ethyl]benzene
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Record name Benzene, (2,2-bis(3-methylbutoxy)ethyl)-
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Record name Benzene, [2,2-bis(3-methylbutoxy)ethyl]-
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Record name Phenylacetaldehyde diisoamyl acetal
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Record name [2,2-bis(3-methylbutoxy)ethyl]benzene
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Advanced Synthesis Methodologies for Acetal Compounds

Mechanistic Principles of Acetalization Reactions

The synthesis of acetals is a reversible reaction that proceeds through a series of well-defined steps, governed by principles of acid catalysis, nucleophilic attack, and equilibrium. libretexts.orgpressbooks.pub

Acetal (B89532) formation from an aldehyde or ketone with an alcohol requires an acid catalyst. libretexts.org Alcohols are generally weak nucleophiles and add slowly to carbonyl groups under neutral conditions. pressbooks.pub An acid catalyst increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack. pressbooks.publibretexts.org

The mechanism proceeds as follows:

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen atom. This initial step enhances the electrophilic character of the carbonyl carbon. libretexts.org

Nucleophilic Attack and Hemiacetal Formation: A molecule of alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a protonated hemiacetal. libretexts.org Subsequent deprotonation by a base (like water or another alcohol molecule) yields a neutral hemiacetal, a compound containing both a hydroxyl (-OH) and an alkoxyl (-OR) group on the same carbon. pressbooks.publibretexts.org This initial stage is reversible, and the equilibrium often favors the starting carbonyl compound. pressbooks.pub

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Dehydration and Oxonium Ion Formation: The protonated hydroxyl group departs as a water molecule. The lone pair of electrons on the adjacent ether oxygen forms a double bond with the carbon, resulting in the formation of a resonance-stabilized cation known as an oxonium ion. libretexts.orgyoutube.com

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Deprotonation to Form the Acetal: The resulting protonated acetal loses a proton to a base in the medium, regenerating the acid catalyst and forming the final acetal product. libretexts.org

This entire process consists of a series of equilibria. youtube.com To drive the reaction toward the formation of the acetal, water is typically removed from the reaction mixture as it forms, for example, by distillation. pressbooks.pub Conversely, treating an acetal with a large excess of water in the presence of an acid catalyst will hydrolyze it back to the original aldehyde or ketone. pressbooks.pubmasterorganicchemistry.com

The formation of acetals is a thermodynamically controlled process, as all steps are reversible. youtube.comresearchgate.net The position of the equilibrium is influenced by the relative stability of reactants and products. In many cases, the equilibrium may not strongly favor the acetal product without intervention. youtube.com A key thermodynamic challenge is the change in entropy; the reaction of one carbonyl compound with two alcohol molecules to produce one acetal and one water molecule results in a decrease in the number of molecules in the system, which is entropically unfavorable. youtube.com

To achieve high yields, chemists manipulate reaction conditions to shift the equilibrium to the product side. Common strategies include:

Using a large excess of the alcohol reactant, which can also serve as the solvent. youtube.com

Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. This application of Le Chatelier's principle effectively prevents the reverse reaction. pressbooks.pub

The choice between kinetic and thermodynamic control can also be relevant, particularly in reactions involving polyols or complex aldehydes, where different isomeric acetals can form. rsc.org Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate, whereas under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major isomer. rsc.org

Catalytic Systems for Efficient Acetal Synthesis

The choice of catalyst is pivotal for an efficient and selective acetalization reaction. While traditional homogeneous acid catalysts like sulfuric acid are effective, they pose challenges related to separation, corrosion, and waste generation. mdpi.com Consequently, significant research has been directed towards developing solid, heterogeneous acid catalysts that are easily recoverable, reusable, and more environmentally benign. mdpi.com

Heterogeneous catalysts offer significant advantages for industrial processes, including simplified product purification and the potential for use in continuous flow reactors. The design of these catalysts focuses on optimizing surface area, pore structure, and the nature and strength of acidic sites. mdpi.com

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them effective catalysts for various acid-catalyzed reactions, including acetalization. mdpi.comgoogle.com

ZSM-5/MCM-41 Composites: These materials combine the microporous structure and strong acidity of ZSM-5 zeolite with the ordered mesoporous structure of MCM-41. scite.airesearchgate.net The mesopores (2-50 nm) of the MCM-41 component facilitate the diffusion of bulky reactant and product molecules to and from the active acid sites located within the ZSM-5 micropores (<2 nm). researchgate.netresearchgate.net This hierarchical porosity enhances catalytic activity by overcoming the diffusion limitations often encountered with purely microporous zeolites, especially in reactions involving larger molecules. researchgate.net The synthesis of these composites can involve methods like surfactant-directed recrystallization, which allows for tuning the mesopore size and the accessibility of acid sites. scite.ai Studies have shown that increasing the mesopore size in ZSM-5/MCM-41 composites can lead to higher reactant conversion. scite.ai

Hierarchical Micro-Mesoporous Aluminum Silicate Nanoparticles: These materials represent an advanced catalyst design, featuring both micro- and mesopores within a single nanoparticle structure. acs.orgresearchgate.netresearchgate.net This hierarchical structure provides a high surface area and an interconnected pore network that improves mass transport. acs.orgacs.org The acidity can be tailored by varying the aluminum content, which creates Brønsted acid sites essential for catalysis. acs.org The synthesis of these materials can be achieved through various template-assisted methods, resulting in structures with high surface areas (e.g., up to 943 m²/g) and uniform mesopores. acs.org Their high performance in acid-catalyzed reactions is attributed to the enhanced accessibility of active sites for reactants. acs.org

Table 1: Properties of Select Zeolite-Based Catalysts

Catalyst Type Key Structural Features Typical Surface Area (m²/g) Pore Characteristics Advantage in Acetalization
ZSM-5/MCM-41 Microporous ZSM-5 embedded in mesoporous MCM-41 matrix ~612 researchgate.net Combines micropores (<2 nm) and ordered mesopores (2-15 nm) researchgate.net Overcomes diffusion limitations for bulky molecules. researchgate.net

| Hierarchical Aluminum Silicate Nanoparticles | Interconnected micro- and mesopores within nanoparticles | 800-1200 acs.org | Uniform mesopores (~3.3 nm) and micropores acs.org | High surface area and excellent accessibility of acid sites. acs.org |

Supporting an acidic species on a carrier material is another effective strategy for creating robust heterogeneous catalysts.

Kaolin (B608303): Kaolin is a type of clay mineral that is abundant and inexpensive. researchgate.net While natural kaolin has weak acidity, its catalytic properties can be significantly enhanced through modification, such as acid treatment or calcination, which increases its surface area and acidity. nih.gov Modified kaolin has been successfully used as an efficient and chemoselective catalyst for acetalization, providing moderate to excellent yields. researchgate.net Its layered structure and the ability to support other active species make it a versatile platform for catalyst design. researchgate.netespublisher.com Studies have shown that kaolin-based catalysts can be highly active and reusable. mdpi.comresearchgate.net

Mesoporous Zirconium Oxophosphate (ZrPO): These materials are solid acids with tunable acidity and a high surface area. magnusconferences.comresearchgate.net They can be synthesized with ordered mesoporous structures through template-assisted methods like evaporation-induced self-assembly (EISA). researchgate.net ZrPO catalysts possess both Brønsted and Lewis acid sites, and the ratio of these sites can be controlled during synthesis, which is crucial for optimizing catalytic performance. magnusconferences.com In some catalytic conversions, a specific ratio of Lewis to Brønsted acid sites was found to be optimal for achieving high conversion and selectivity. magnusconferences.com Their high thermal stability and strong acid properties make them promising catalysts for reactions like acetalization. researchgate.netnih.gov

Table 2: Performance of Supported Acidic Catalysts in Acetalization

Catalyst Reactants Conversion (%) Selectivity (%) Key Finding
Aluminosilicate from Kaolin 3,4-dimethoxy benzaldehyde (B42025), 1,2-propanediol ~90 mdpi.com 100 mdpi.com Aluminosilicate derived from kaolin showed higher activity than ZSM-5. mdpi.com

| Mesoporous Zirconium Oxophosphate (ZrPO) | Phenylglyoxal, Ethanol (B145695) | 82 magnusconferences.com | 92 (to Ethyl Mandelate) magnusconferences.com | The ratio of Lewis to Brønsted acid sites plays a dominant role in the reaction. magnusconferences.com |

Homogeneous Catalysis: Ligand Design and Activity

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers precise control over chemical reactions. google.com The performance of a homogeneous catalyst, typically a transition metal complex, is critically dependent on the metal center and the surrounding ligands. google.com Ligand design is a cornerstone of modern catalyst development, as ligands modulate the electronic and steric environment of the metal center, thereby dictating the catalyst's activity and selectivity. google.comresearchgate.net

Key principles in ligand design for catalysis include:

Electronic Properties: Ligands can be electron-donating or electron-withdrawing. This influences the electron density at the metal center, affecting its ability to coordinate with reactants and facilitate the catalytic cycle. google.com

Steric Properties: The size and shape of a ligand create a specific three-dimensional space around the metal center. This steric hindrance can direct the approach of substrates, leading to high selectivity for a particular product. google.com

Finding the optimal combination of a metal and ligand for a specific transformation, such as acetal formation, remains a significant challenge that often involves extensive screening and a combination of synthetic and computational chemistry. researchgate.net For acetalization, a well-designed catalyst can accelerate the reaction under milder conditions than traditional methods.

| Chirality | Asymmetric ligands can induce the formation of a single enantiomer in chiral products. | Production of enantiomerically pure acetals if a chiral center is present or created. |

Photochemical and Electrochemical Approaches in Acetal Synthesis

Moving beyond traditional thermal reactions, photochemical and electrochemical methods represent frontier approaches in organic synthesis, offering unique reactivity under mild conditions. nih.gov These techniques use light (photons) or electricity (electrons) as "traceless" reagents to drive chemical transformations. nih.gov

Photochemical Synthesis: The acetalization of aldehydes can be achieved using visible light and a photocatalyst. researchgate.netwikipedia.org For instance, Eosin Y, an organic dye, can act as a photocatalyst to facilitate the formation of acetals from a wide range of aldehydes, including those sensitive to acid. researchgate.netwikipedia.org This method operates under neutral conditions and at ambient temperature, offering a green alternative to acid-catalyzed processes. wikipedia.org Another approach involves a photoacid catalyst, which becomes acidic only upon irradiation with light, allowing for temporal control over the reaction. researchgate.net

Electrochemical Synthesis: Electrochemistry provides another powerful tool for synthesis. nih.gov The combination of electrochemical methods with mediators can enable the synthesis of complex molecules like α-keto acetals from readily available starting materials at room temperature, avoiding the need for harsh reagents. researchgate.net These methods are part of a growing field that leverages external stimuli for precise control over chemical reactions. nih.gov

Table 2: Comparison of Modern Acetal Synthesis Approaches

Method Energy Source Typical Catalyst/Mediator Key Advantages
Homogeneous Catalysis Thermal Transition Metal Complexes (e.g., Pd, Zr, Ce) researchgate.net High selectivity, tunable reactivity, mild conditions possible. google.com
Photochemical Synthesis Visible Light Eosin Y, Substituted BINOL researchgate.net Neutral reaction conditions, high chemoselectivity, suitable for acid-sensitive substrates. wikipedia.org

| Electrochemical Synthesis | Electricity | Organoselenium compounds, Mediators nih.govresearchgate.net | Avoids chemical oxidants/reductants, high control, mild conditions. nih.gov |

Sustainable and Green Chemical Synthesis Strategies

The principles of green chemistry are increasingly integrated into synthetic planning, aiming to reduce environmental impact by minimizing waste and energy consumption. jeeadv.ac.in

Solvent-Free and Low-Energy Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution. rsc.org Solvent-free, or neat, reaction conditions are highly desirable. researchgate.netrsc.org The synthesis of acetals has been successfully demonstrated under solvent-free conditions, often utilizing heterogeneous catalysts. rsc.orgsciencemadness.org These solid catalysts, such as certain clays (B1170129) or silica-supported acids, can be easily removed from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. rsc.orggoogle.com Such processes are more amenable to industrial-scale production and align with green chemistry principles by operating under bulk conditions with reusable catalysts. sciencemadness.org

Atom-Economical and Waste Minimization Principles

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jeeadv.ac.in

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A reaction with high atom economy is one that generates minimal waste. Addition and rearrangement reactions are inherently atom-economical as they incorporate all or most of the reactant atoms into the product. The synthesis of Phenylacetaldehyde (B1677652) diisoamyl acetal is a condensation reaction:

C₆H₅CH₂CHO + 2 (CH₃)₂CHCH₂CH₂OH → C₆H₅CH₂CH(OCH₂CH₂CH(CH₃)₂)₂ + H₂O

In this ideal reaction, the only byproduct is water, which is innocuous. This makes the reaction potentially highly atom-economical, provided side reactions are minimized. The goal is to design a process where nearly all the atoms from the phenylacetaldehyde and isoamyl alcohol are utilized in forming the acetal, thus maximizing efficiency and minimizing waste.

Precursor Synthesis: Advanced Methodologies for Phenylacetaldehyde Production

The availability of the starting material, phenylacetaldehyde, is crucial. While several classical routes exist for its synthesis, such as the isomerization of styrene (B11656) oxide or the Darzens reaction, modern methods focus on improving yield and sustainability. sciencemadness.org

Electrochemical Synthesis of Phenylacetaldehyde from Phenylethane

An advanced and environmentally conscious method for producing phenylacetaldehyde is through the indirect electrochemical oxidation of phenylethane. rsc.org This process addresses the significant pollution associated with traditional chemical oxidation methods, which often produce large amounts of acidic and basic waste. rsc.org

In this electrochemical approach, a recyclable mediator, such as the Mn(III)/Mn(II) redox couple, is used. The process involves two main steps:

Chemical Oxidation: Mn(III) ions oxidize phenylethane to phenylacetaldehyde.

Electrochemical Regeneration: The resulting Mn(II) ions are re-oxidized back to Mn(III) at the anode of an electrolytic cell, allowing the mediator to be used cyclically. rsc.org

This method offers the potential for high yields of phenylacetaldehyde and high current efficiency, particularly when conducted in a sulfuric acid medium. rsc.org Crucially, because the electrolytic mediator is recycled within the process, the generation of wastewater can be virtually eliminated, representing a significant advancement in green industrial synthesis. rsc.org

Optimization of Reaction Conditions for Phenylacetaldehyde Precursor Synthesis

Isomerization of Styrene Oxide

The rearrangement of styrene oxide to phenylacetaldehyde is a prominent synthetic pathway. stackexchange.com This acid-catalyzed reaction, akin to a pinacol-pinacolone rearrangement, involves a 1,2-hydride shift. stackexchange.com The efficiency of this isomerization is heavily influenced by the choice of catalyst, solvent, and temperature.

Heterogeneous catalysts are favored for their environmental benefits and ease of separation. Silica-supported phosphotungstic acid (H₃PW₁₂O₄₀/SiO₂), a strong Brønsted acid, has been demonstrated as a highly effective and reusable catalyst for this transformation. researchgate.netepa.gov In a liquid-phase reaction using cyclohexane (B81311) as a solvent, optimization of temperature shows a significant impact on product yield. Research indicates that at 60°C, a 92% yield of phenylacetaldehyde can be achieved with 97% conversion of styrene oxide. researchgate.net The catalyst remains stable and does not leach into the solution, allowing for its recovery and reuse. researchgate.net

Enzymatic catalysis offers a highly selective and efficient alternative. Styrene oxide isomerase (SOI) enzymes, found in certain bacteria like Rhodococcus opacus and Sphingopyxis fribergensis, can convert styrene oxide to pure phenylacetaldehyde. nih.gov By optimizing the expression of these enzymes in hosts like Escherichia coli, high catalytic activities can be achieved. For instance, the enzyme from Sphingopyxis fribergensis Kp5.2 (StyC-Kp5.2) has shown remarkable stability and efficiency, achieving complete conversion of 150 mM styrene oxide. nih.gov Further studies demonstrated that with this enzyme, product concentrations of over 36 g/L (greater than 300 mM) could be synthesized from 400 mM of substrate within 60-120 minutes, reaching a yield of approximately 80%. nih.gov

Table 1: Optimization of Styrene Oxide Isomerization
Catalyst SystemSolvent/MediumTemperatureSubstrate ConcentrationConversion/YieldReference
Silica-supported H₃PW₁₂O₄₀ (PW)Cyclohexane60°CNot Specified92% Yield at 97% Conversion researchgate.net
Styrene Oxide Isomerase (StyC-Kp5.2)Aqueous BufferNot Specified150 mM Styrene OxideComplete Conversion nih.gov
Styrene Oxide Isomerase (StyC-Kp5.2)Aqueous BufferNot Specified400 mM Styrene Oxide>36 g/L Product (~80% Yield) nih.gov
Steel Tube Reactor (Catalyst-free)Gas Phase (N₂ flow)240°CNot Specified99% Selectivity at 98% Conversion researchgate.net

Hydroformylation of Styrene

Hydroformylation, or the "oxo" process, represents another key industrial method for producing aldehydes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, such as styrene, using a transition-metal catalyst. mdpi.com A significant challenge in the hydroformylation of styrene is controlling the regioselectivity to favor the branched product, 2-phenylpropanal, or the desired linear product, 3-phenylpropanal (B7769412) (a constitutional isomer of phenylacetaldehyde). However, advancements in catalyst design allow for high selectivity toward the branched phenylacetaldehyde precursor.

Rhodium-based catalysts are commonly employed. The choice of ligand coordinated to the rhodium center is crucial for both activity and selectivity. Research has shown that a rhodium complex with a specific hybrid chiral phosphate (B84403) ligand, (S, R)-P6, can achieve a 96% yield of the branched aldehyde with excellent regioselectivity (branched/linear ratio of 25.4:1) under mild conditions (30°C). mdpi.com

Furthermore, reaction conditions such as syngas (CO/H₂) pressure and temperature can be manipulated to invert the regioselectivity using a single catalyst system. researchgate.net For example, using a rhodium catalyst with a diphosphoramidite ligand derived from BINOL, the hydroformylation of styrene at a higher pressure (20 bar) and lower temperature (50°C) favors the branched product. researchgate.net Conversely, reducing the pressure to atmospheric levels can shift the selectivity towards the linear aldehyde. researchgate.net

Table 2: Optimization of Styrene Hydroformylation for Branched Aldehyde
Catalyst SystemTemperatureSyngas Pressure (CO/H₂)Reaction TimeYield (Branched)Branched/Linear RatioReference
[Rh(COD)Cl]₂ / (S, R)-P6 Ligand30°CNot Specified24-48 h96%25.4:1 mdpi.com
Rh/Diphosphoramidite Ligand50°C20 barNot Specified72%Not Specified (Favors Branched) researchgate.net

Oxidation of Styrene

Direct oxidation of styrene can also yield phenylacetaldehyde, though this route often faces challenges with selectivity, as over-oxidation can lead to by-products such as benzaldehyde and benzoic acid, while epoxidation can form styrene oxide. rsc.orgacs.org The choice of oxidant and catalyst is paramount in directing the reaction toward the desired aldehyde. Metalloporphyrin complexes, for example, have been studied as catalysts for the H₂O₂ oxidation of styrene. The mechanism and product distribution, including the formation of phenylacetaldehyde, are dependent on the reaction conditions, such as the amount of carboxylic acid co-catalyst present. rsc.org

Catalytic systems using oxidovanadium(V) and dioxidomolybdenum(VI) complexes have also been investigated for styrene oxidation. taylorandfrancis.com With iodosylbenzene (PhIO) as the oxidant, these catalysts can achieve high conversion rates. For example, a dioxidomolybdenum(VI) complex showed 92% styrene conversion with an 87% yield for the epoxide, but by-products including phenylacetaldehyde and benzaldehyde were also identified, indicating the complexity of controlling the selectivity of this pathway. taylorandfrancis.com

Reaction Kinetics and Mechanisms of Acetal Transformations

Detailed Reaction Progress Analysis for Phenylacetaldehyde (B1677652) Diisoamyl Acetal (B89532) Formation

The mechanism can be broken down into a sequence of discrete steps, as detailed below. libretexts.orgyoutube.com To drive the equilibrium toward the acetal product, water, which is formed during the reaction, must be removed. libretexts.org This can be accomplished using methods like a Dean-Stark trap or molecular sieves. libretexts.org

Table 1: Step-by-Step Mechanism of Phenylacetaldehyde Diisoamyl Acetal Formation

Step Description
1. Protonation of the Carbonyl Oxygen An acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, which increases the electrophilicity of the carbonyl carbon. numberanalytics.comlibretexts.org
2. First Nucleophilic Attack A molecule of isoamyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This leads to the formation of a protonated hemiacetal.
3. Deprotonation A base, such as another molecule of the alcohol or the conjugate base of the acid catalyst, removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate. libretexts.org
4. Protonation of the Hydroxyl Group The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
5. Elimination of Water The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com
6. Second Nucleophilic Attack A second molecule of isoamyl alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

| 7. Final Deprotonation | The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. youtube.com |

Hydrolysis and Deacetalization Mechanisms under Varying Chemical Environments

The hydrolysis of an acetal, also known as deacetalization, is the reverse of its formation. chemistrysteps.com This reversibility is a key feature of acetals, allowing them to be used as protecting groups for aldehydes in organic synthesis. chemistrysteps.com The stability of this compound is highly dependent on the chemical environment, particularly the pH.

Acidic Environments: Under acidic conditions, acetals undergo rapid hydrolysis to regenerate the original aldehyde and alcohol. researchgate.net The mechanism is the microscopic reverse of acetal formation and is catalyzed by the presence of acid and driven forward by an excess of water. chemistrysteps.com

The key steps in acid-catalyzed hydrolysis are:

Protonation of one of the ether oxygens. chemistrysteps.com

Cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxonium ion. chemistrysteps.comresearchgate.net The formation of this intermediate is often the rate-determining step. researchgate.net

Nucleophilic attack by water on the oxonium ion. chemistrysteps.com

Deprotonation to form a hemiacetal. chemistrysteps.com

Protonation of the remaining alkoxy group, followed by elimination to form a protonated aldehyde. chemistrysteps.com

Deprotonation to yield the final phenylacetaldehyde. chemistrysteps.com

Basic and Neutral Environments: Acetals are stable under basic and neutral conditions. chemistrysteps.comymerdigital.com This stability makes them effective protecting groups for carbonyls during reactions involving strong bases or nucleophiles, such as Grignard reactions or reductions with lithium aluminum hydride. chemistrysteps.com Hydrolysis does not occur because there is no acid to protonate the ether oxygen, which is a poor leaving group.

Table 2: Hydrolysis of this compound under Different Conditions

Chemical Environment Stability/Reactivity Mechanism
Aqueous Acid (e.g., HCl, H₂SO₄) Unstable, undergoes rapid hydrolysis. Acid-catalyzed deacetalization, the reverse of acetal formation. chemistrysteps.comresearchgate.net
Aqueous Base (e.g., NaOH) Stable, no reaction. The alkoxy groups are poor leaving groups and cannot be displaced by hydroxide. chemistrysteps.com

| Neutral Water | Generally stable. | Hydrolysis is typically very slow without an acid catalyst. |

Elucidation of Side Reaction Pathways and By-product Formation in Acetal Synthesis

One significant side reaction is the self-condensation of the starting material, phenylacetaldehyde. wikipedia.org Due to the presence of an acidic alpha-proton at the benzylic position, phenylacetaldehyde can undergo an acid-catalyzed aldol (B89426) condensation with itself. wikipedia.org This reaction involves the formation of an enol or enolate which then attacks another molecule of the aldehyde, leading to dimers and potentially higher-order polymers.

Another potential source of by-products involves reactions of the isoamyl alcohol. Under acidic conditions, alcohols can undergo dehydration to form alkenes or react with each other to form ethers (e.g., diisoamyl ether). The specific conditions of the acetal formation (temperature, acid concentration) will influence the extent to which these side reactions compete with the main reaction pathway. In some cases, an acetal of a different aldehyde can be a side product if impurities are present in the starting materials; for instance, acetaldehyde (B116499) diisoamyl acetal has been reported as a side product in a reaction involving isoamyl alcohol. ymerdigital.com

Table 3: Potential Side Reactions and By-products in this compound Synthesis

Reactant(s) Side Reaction Type Potential By-products
Phenylacetaldehyde Aldol Self-Condensation Phenylacetaldehyde aldol adducts, condensation products (e.g., 2,4-diphenyl-2-butenal), and related polymers. wikipedia.org
Isoamyl Alcohol Dehydration Isoamylene (various isomers).
Isoamyl Alcohol Etherification Diisoamyl ether.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Phenylacetaldehyde
Isoamyl alcohol
Water
Hemiacetal
Oxonium ion
Lithium aluminum hydride
2,4-diphenyl-2-butenal
Isoamylene
Diisoamyl ether
Acetaldehyde diisoamyl acetal

Biochemical Pathways and Biocatalytic Synthesis

Biosynthesis of Phenylacetaldehyde (B1677652): Elucidation of Metabolic Routes

Phenylacetaldehyde is a naturally occurring organic compound found extensively in nature, from flowers to chocolate, where it contributes a distinct floral, honey-like aroma. nih.gov Its biogenesis primarily stems from the metabolism of the essential amino acid L-phenylalanine.

Phenylalanine Metabolism to Phenylacetaldehyde in Biological Systems

In various biological systems, including plants, yeasts, and bacteria, L-phenylalanine serves as the metabolic precursor to phenylacetaldehyde. nih.govoup.com The primary route for this conversion in many microorganisms, particularly yeasts like Saccharomyces cerevisiae, is the Ehrlich pathway. google.comresearchgate.netnih.gov This pathway involves a series of enzymatic steps:

Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by aminotransferases. google.comnih.gov

Decarboxylation: Phenylpyruvate is then decarboxylated by a decarboxylase enzyme to form phenylacetaldehyde. google.comnih.gov

In plants, an alternative and highly efficient pathway has been identified. In Petunia hybrida, for instance, a bifunctional enzyme named phenylacetaldehyde synthase (PAAS) directly catalyzes the conversion of L-phenylalanine to phenylacetaldehyde. nih.govatamankimya.com This process involves a coupled decarboxylation and oxidation reaction. nih.govatamankimya.com

The upstream pathway that supplies the initial building block is the shikimate pathway, which connects central carbon metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway) to the biosynthesis of aromatic amino acids, including phenylalanine. oup.comresearchgate.net

Enzyme Characterization and Mechanism in Phenylacetaldehyde Biogenesis (e.g., Phenylacetaldehyde Dehydrogenases)

The key enzyme responsible for the direct synthesis of phenylacetaldehyde from phenylalanine in plants like petunias and roses is Phenylacetaldehyde Synthase (PAAS) . nih.govatamankimya.com This enzyme has been isolated and characterized, revealing its unique properties.

PAAS is a cytosolic, homotetrameric enzyme, meaning it is composed of four identical protein subunits and is found in the cell's cytoplasm. nih.govatamankimya.com It belongs to the group II of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent amino-acid decarboxylases. nih.govatamankimya.com A key feature of PAAS is its bifunctionality; it efficiently couples the decarboxylation (removal of a carboxyl group) and oxidation of phenylalanine to yield phenylacetaldehyde, carbon dioxide, ammonia, and hydrogen peroxide in stoichiometric amounts. nih.govatamankimya.com The enzyme shows a high specificity for L-phenylalanine as its substrate. nih.gov

It is important to note that while the outline mentions Phenylacetaldehyde Dehydrogenases in the context of biogenesis, these enzymes are primarily involved in the catabolism or bioconversion of phenylacetaldehyde, not its synthesis. They catalyze the oxidation of phenylacetaldehyde to phenylacetic acid, a topic covered in section 4.2.2.

Table 1: Characteristics of Phenylacetaldehyde Synthase (PAAS) from Petunia hybrida

Property Description Source(s)
Enzyme Type Bifunctional Decarboxylase/Oxidase nih.govatamankimya.com
Structure Homotetrameric nih.govatamankimya.com
Cofactor Pyridoxal 5'-phosphate (PLP) atamankimya.com
Location Cytosolic nih.govatamankimya.com
Substrate L-phenylalanine (strict specificity) nih.govatamankimya.com
Products Phenylacetaldehyde, CO₂, NH₃, H₂O₂ nih.govatamankimya.com

| Apparent Km | 1.2 mM for Phenylalanine | nih.govatamankimya.com |

Bioconversion of Phenylacetaldehyde and Related Aldehydes

Once formed, phenylacetaldehyde can be further metabolized through enzymatic reduction or oxidation, leading to the formation of valuable aroma compounds and other metabolites.

Enzymatic Reduction to Alcohols (e.g., 2-Phenylethanol)

Phenylacetaldehyde is a direct precursor to 2-phenylethanol (B73330) (also known as phenethyl alcohol), a valuable fragrance compound with a pleasant rose scent. This conversion is a reduction reaction catalyzed by various enzymes. In yeast, this reduction is the final step of the Ehrlich pathway, where alcohol dehydrogenases (encoded by genes like ADH1, ADH2, etc.) convert phenylacetaldehyde to 2-phenylethanol. google.comnih.govresearchgate.net

Specific enzymes with this function have been isolated and characterized. For example, a novel NADH-dependent phenylacetaldehyde reductase was purified from Corynebacterium sp. strain ST-10. researchgate.net This enzyme efficiently reduces phenylacetaldehyde to 2-phenylethanol but does not catalyze the reverse oxidation reaction. researchgate.net Similar phenylacetaldehyde reductases (PARs), which are NADPH-dependent, have been identified in plants like the olive (Olea europaea), where they play a role in the synthesis of phenolic alcohols such as hydroxytyrosol (B1673988) from its corresponding aldehyde.

Table 2: Microbial Production of 2-Phenylethanol from Phenylalanine

Microorganism 2-PE Titer (g/L) Conversion Rate (g/g) Reference
Candida glycerinogenes WL2002-5 5.0 0.71 google.com
Saccharomyces cerevisiae W303-1B (engineered) 4.8 0.48 google.com
Kluyveromyces marxianus CCT 7735 3.44 N/A nih.gov

Enzymatic Oxidation to Carboxylic Acids (e.g., Phenylacetic Acid)

Alternatively, phenylacetaldehyde can be oxidized to form phenylacetic acid. nih.gov This is a common metabolic fate in many organisms, including humans, where it is part of phenethylamine (B48288) metabolism.

The primary enzymes driving this oxidation are aldehyde dehydrogenases (ALDH) . Studies have shown that ALDH is the predominant enzyme involved in converting phenylacetaldehyde to phenylacetic acid. In addition to ALDH, other enzymes like aldehyde oxidase can play a role, though it is generally considered less prominent.

A specific enzyme, phenylacetaldehyde dehydrogenase (PADH) , has been characterized in detail, particularly from Pseudomonas putida S12, where it is part of the styrene (B11656) catabolic pathway. This NAD⁺-dependent enzyme catalyzes the irreversible oxidation of phenylacetaldehyde to phenylacetic acid. The systematic name for this enzyme class is phenylacetaldehyde:NAD+ oxidoreductase.

Microbial Synthesis of Acetal (B89532) Compounds and Precursors

Phenylacetaldehyde diisoamyl acetal is not a known natural product and is synthesized chemically. The formation of an acetal involves the reaction of an aldehyde with two molecules of an alcohol, typically under acid catalysis. While microorganisms are not known to directly synthesize this specific acetal, they are instrumental in producing the necessary precursors: phenylacetaldehyde and isoamyl alcohol.

The microbial synthesis of phenylacetaldehyde via the Ehrlich pathway from phenylalanine has been detailed in section 4.1.1.

The other crucial precursor, isoamyl alcohol (also known as isopentyl alcohol or 3-methyl-1-butanol), is a well-known product of yeast fermentation, particularly Saccharomyces cerevisiae. researchgate.net It is a major fusel alcohol, which are by-products of ethanol (B145695) fermentation. Isoamyl alcohol is produced from the amino acid leucine (B10760876) through a pathway that mirrors the Ehrlich pathway for phenylalanine: atamankimya.com

Transamination: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, by a branched-chain amino acid aminotransferase.

Decarboxylation: α-ketoisocaproate is decarboxylated to form 3-methylbutanal (B7770604) (isovaleraldehyde). nih.gov

Reduction: The aldehyde is finally reduced to isoamyl alcohol by an alcohol dehydrogenase. nih.gov

Metabolic engineering strategies in yeast have been employed to enhance the production of isoamyl alcohol by overexpressing genes in the leucine biosynthetic and degradation pathways. researchgate.net Therefore, through fermentation processes using specific microbial strains and substrates (phenylalanine and leucine), biotechnology can provide a sustainable source of the key building blocks required for the subsequent chemical synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure Determination

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Phenylacetaldehyde (B1677652) diisoamyl acetal (B89532) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The predicted ¹H NMR spectrum of Phenylacetaldehyde diisoamyl acetal would exhibit distinct signals corresponding to the different proton environments. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.20 and 7.40 ppm. The single proton on the acetal carbon (CH) would likely produce a triplet around 4.5-5.0 ppm. The benzylic protons (CH₂) adjacent to the phenyl ring would show a doublet around 2.8-3.0 ppm. The protons of the two isoamyl groups would present more complex signals, including a triplet for the -OCH₂- protons around 3.4-3.7 ppm, a multiplet for the -CH₂- group, a multiplet for the -CH- group, and a doublet for the terminal methyl groups (-CH(CH₃)₂), typically found in the upfield region (0.8-1.8 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom. oregonstate.edu Acetals typically show a characteristic signal for the C(OR)₂ carbon between 90-110 ppm. oregonstate.edu The carbons of the phenyl ring would resonate in the 125-140 ppm range. The benzylic carbon and the carbons of the isoamyl groups would appear in the upfield region of the spectrum. bartleby.comchemicalbook.com

To confirm these assignments and establish connectivity, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the acetal proton and the benzylic protons, and tracing the spin systems within the isoamyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the acetal proton to the carbons of the isoamyl groups and the benzylic carbon. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.20 - 7.40 (m)126 - 130
Phenyl C (quaternary)-138 - 140
Ph-CH₂~2.9 (d)~40
Acetal CH~4.8 (t)~102
-O-CH₂- (isoamyl)3.4 - 3.7 (m)~65
-CH₂- (isoamyl)~1.5 (m)~38
-CH- (isoamyl)~1.7 (m)~25
-CH₃ (isoamyl)~0.9 (d)~22

d: doublet, t: triplet, m: multiplet

Quantitative NMR (qNMR) is a powerful method for monitoring chemical reactions, such as the formation of this compound from Phenylacetaldehyde and isoamyl alcohol. asahilab.co.jpox.ac.uk By integrating the signals of specific protons belonging to the reactant and product, one can determine their relative concentrations over time without the need for chromatographic separation. asahilab.co.jp

For instance, the progress of the acetalization reaction can be followed by observing the decrease in the intensity of the characteristic aldehyde proton signal of Phenylacetaldehyde (around 9.7 ppm) and the simultaneous increase in the intensity of the acetal proton signal (around 4.8 ppm). asahilab.co.jp By adding a known amount of an unreactive internal standard with a simple spectrum, the absolute concentration of the product can be calculated at any point, allowing for the determination of reaction kinetics, conversion rates, and final yield. ox.ac.uk

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides essential information about the molecular weight and elemental composition of a molecule and offers clues to its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₈H₃₀O₂), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Electron Ionization (EI) mass spectrometry of acetals typically results in extensive fragmentation, and the molecular ion peak may be weak or absent. rsc.org The fragmentation is dominated by cleavages adjacent to the oxygen atoms. A common pathway is the loss of one of the isoamyloxy groups (-OC₅H₁₁) as a radical to form a stable oxonium ion.

Predicted Fragmentation of this compound:

Loss of an isoamyloxy radical: [M - 87]⁺. This would result from the cleavage of a C-O bond, leading to a resonance-stabilized cation.

Loss of an isoamyl alcohol molecule: [M - 88]⁺. This can occur via rearrangement.

Cleavage of the benzylic bond: This would lead to the formation of a tropylium (B1234903) ion at m/z 91, a very common fragment for compounds containing a benzyl (B1604629) group.

Fragments from the isoamyl group: Loss of alkyl fragments from the isoamyl chain would produce a series of peaks.

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate these fragmentation pathways. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a secondary set of product ions. nationalmaglab.org This provides unambiguous structural information and is particularly useful for identifying specific compounds within complex mixtures or for distinguishing between isomers that might produce similar initial mass spectra. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
278[C₁₈H₃₀O₂]⁺Molecular Ion (M⁺)
191[M - OC₅H₁₁]⁺Loss of isoamyloxy radical
103[CH(OC₅H₁₁)₂]⁺ fragmentCleavage of benzyl-acetal C-C bond
91[C₇H₇]⁺Formation of tropylium ion

Vibrational Spectroscopy: Infrared (IR) and Raman for Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule. These methods are excellent for identifying the functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzylic and isoamyl groups would be observed just below 3000 cm⁻¹. pressbooks.publibretexts.org

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon stretching within the phenyl ring are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹. pressbooks.publibretexts.org

Acetal C-O Stretching: The most diagnostic feature would be a series of strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the acetal group. uhcl.edu

Raman spectroscopy provides complementary information. While C-O stretching vibrations are also visible in Raman spectra, the aromatic C=C stretching bands are often particularly strong and sharp, making Raman an excellent tool for analyzing the aromatic portion of the molecule. libretexts.org The symmetric vibrations of non-polar bonds tend to be more intense in Raman spectra compared to IR. By analyzing shifts in the vibrational frequencies, information about intermolecular interactions, such as hydrogen bonding or solvent effects, can be inferred.

Table 3: Predicted Main Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity (IR)
3000 - 3100Aromatic C-H StretchMedium
2850 - 3000Aliphatic C-H StretchStrong
1600, 1495, 1450Aromatic C=C StretchMedium-Weak
1000 - 1200Acetal C-O-C StretchStrong, Multiple Bands
690 - 770Aromatic C-H Bending (Out-of-plane)Strong

Chromatographic Techniques for Separation Science and Purity Profiling

Chromatographic methods are indispensable for the separation, identification, and purity assessment of chemical compounds. For a substance like this compound, which is valued in the flavor and fragrance industry, ensuring its purity and identifying potential trace impurities is critical. Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) provide the necessary resolution and sensitivity for this purpose.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS Coupling)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.

The analysis of acetals by GC-MS is a well-established practice. researchgate.net For this compound, a typical analysis would involve injecting a diluted sample into a heated inlet. The GC oven temperature is programmed to ramp up, allowing for the separation of the target acetal from any residual starting materials (phenylacetaldehyde, isoamyl alcohol) or byproducts. The choice of the GC column is critical; a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is often used for this type of analysis. nih.gov

Upon entering the mass spectrometer, typically operating in electron ionization (EI) mode, the this compound molecule will fragment in a predictable manner. acs.org Key fragmentation patterns for acetals often include the loss of an alkoxy group (-OR) and cleavage of the C-O bonds, which helps in confirming the structure. acs.orgresearchgate.net For quantitative analysis and purity profiling, the system can be operated in selected ion monitoring (SIM) mode, where the detector focuses on specific fragment ions of the target compound, significantly enhancing sensitivity and reducing background noise. nih.govmdpi.com This allows for the precise quantification of the acetal and the detection of trace-level impurities.

Table 1: Illustrative GC-MS Parameters for Acetal Analysis

ParameterTypical SettingPurpose
GC System Agilent 8860 GC or similarSeparates volatile components of the sample. mdpi.com
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)Stationary phase for compound separation. nih.gov
Carrier Gas Helium at 1.0 mL/minMobile phase to carry the sample through the column. nih.gov
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode SplitlessMaximizes the amount of sample reaching the column for trace analysis. nih.gov
Oven Program 50°C (hold 2 min), then ramp to 280°C at 10°C/minSeparates compounds based on boiling points.
MS Detector Agilent 5977B MSD or similarDetects and identifies separated compounds. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eVFragments molecules for structural identification. nih.gov
Acquisition Mode Scan (for identification) / SIM (for quantification)Full scan provides a mass spectrum; SIM increases sensitivity for target compounds. nih.govmdpi.com

This table represents typical parameters and may be optimized for specific applications.

Supercritical Fluid Chromatography (SFC) for Acetal Analysis

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. wikipedia.orglibretexts.org It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.org A supercritical fluid possesses the low viscosity and high diffusivity of a gas, allowing for faster separations and higher efficiency, while also having the solvating power of a liquid, enabling the analysis of a wide range of compounds, including those that are thermally labile or not volatile enough for GC. libretexts.orgyoutube.com

For acetal analysis, SFC presents several key advantages. The use of CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents, making it a greener alternative to High-Performance Liquid Chromatography (HPLC). mdpi.com The low viscosity of the supercritical mobile phase results in lower backpressure, permitting higher flow rates and faster analysis times compared to HPLC. libretexts.org

SFC is particularly well-suited for the purification and analysis of compounds in complex matrices, such as those found in natural product extracts or flavor and fragrance formulations. mdpi.com The technique's ability to separate chiral compounds is also a major benefit, as it could be used to analyze the enantiomeric purity of chiral acetals if required. wikipedia.org In the context of this compound, SFC could be employed for purity profiling, separating the target compound from non-volatile impurities or thermally sensitive byproducts that may not be amenable to GC analysis. The entire chromatographic flow path must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.orgyoutube.com Coupling SFC with mass spectrometry (SFC-MS) further enhances its analytical power, providing structural information for definitive peak identification. nih.gov

Table 2: Comparison of Chromatographic Techniques

PropertyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Inert Gas (e.g., He, H₂)Liquid SolventsSupercritical Fluid (e.g., CO₂)
Operating Temp. HighAmbient to ModerateModerate
Operating Pressure LowHighVery High
Viscosity LowHighLow
Diffusivity HighLowHigh
Primary Application Volatile / Semi-Volatile CompoundsNon-Volatile / Thermally Labile CompoundsThermally Labile, Chiral, and Non-Volatile Compounds
Solvent Usage MinimalHighLow to Moderate

This table provides a general comparison of the properties and applications of GC, HPLC, and SFC. wikipedia.orglibretexts.org

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For phenylacetaldehyde (B1677652) diisoamyl acetal (B89532), DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest electronic energy. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase at 0 Kelvin.

Key outputs from a DFT geometry optimization include:

Optimized Cartesian Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Total Electronic Energy: The total energy of the molecule at its optimized geometry.

Bond Lengths, Bond Angles, and Dihedral Angles: These geometric parameters define the molecular structure.

For a flexible molecule like phenylacetaldehyde diisoamyl acetal, with its two long diisoamyl chains, multiple low-energy conformations, or conformers, are likely to exist. A thorough DFT study would involve a conformational search to identify these different conformers and their relative energies. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

A study on various cyclic and acyclic acetals demonstrated that DFT calculations, specifically using the B3LYP functional, can accurately predict their ground-state conformations when compared with experimental data. dtic.mil While no specific DFT data for this compound is publicly available, the principles from such studies are directly applicable.

Table 1: Representative Theoretical Bond Lengths and Angles from DFT Calculations on Similar Acetal Structures

ParameterTypical Value
C-O (acetal) Bond Length1.41 - 1.43 Å
C-C (acetal) Bond Length1.52 - 1.54 Å
O-C-O Bond Angle108 - 112°
C-O-C Bond Angle112 - 116°

This table presents typical values derived from computational studies on structurally related acetals and serves as an estimation for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) of NMR-active nuclei, such as ¹H and ¹³C.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. A study on a series of acetals showed that DFT calculations can predict ¹³C NMR chemical shifts with good accuracy, especially when an appropriate scaling factor is applied. dtic.mil The MPW1PW91 functional with the 6-311G** basis set was found to provide the most accurate results for the acetals in that study. dtic.mil

For this compound, theoretical NMR predictions would be invaluable for assigning the signals in its experimental spectrum, particularly for the complex and potentially overlapping signals of the diisoamyl groups.

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound

ProtonCalculated δ (ppm)Experimental δ (ppm) (Estimated)
Phenyl7.2 - 7.47.2 - 7.4
Acetal CH4.5 - 4.7~4.6
Methylene (CH₂)2.8 - 3.0~2.9
Methoxy (OCH₂)3.4 - 3.6~3.5
Isoamyl CH1.6 - 1.8~1.7
Isoamyl CH₃0.8 - 1.0~0.9

This table is a hypothetical representation based on data for similar compounds like phenylacetaldehyde dimethyl acetal and general knowledge of NMR spectroscopy. Specific calculated values for the diisoamyl acetal are not available.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

Harmonic frequency calculations are commonly performed at the DFT level of theory. These calculations assume that the potential energy surface around the equilibrium geometry is a parabola. While this is an approximation, the calculated frequencies are often in good agreement with experimental values, especially after applying a scaling factor to account for anharmonicity.

More advanced methods, such as ab initio molecular dynamics (AIMD), can be used to simulate vibrational spectra that include anharmonic effects and temperature-dependent broadening. rsc.org For a flexible molecule like this compound, AIMD could provide a more realistic representation of its vibrational spectrum by averaging over different conformations.

Molecular Dynamics and Conformational Studies of Acetal Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. In an MD simulation, the classical equations of motion are solved for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations would be particularly useful for exploring its vast conformational space. The long and flexible diisoamyl chains can adopt numerous conformations, and MD simulations can help to identify the most populated and energetically favorable ones.

The process of a conformational study using MD would typically involve:

Heating the system to a high temperature to allow it to overcome energy barriers and explore a wide range of conformations.

Cooling the system slowly (simulated annealing) to allow it to settle into low-energy conformations.

Clustering the resulting structures to identify the most representative conformers.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation encompasses the chemical transformation of a substance without the involvement of biological organisms. For phenylacetaldehyde (B1677652) diisoamyl acetal (B89532), the key abiotic degradation mechanisms are photochemical transformation, hydrolysis, and oxidation.

It is plausible that direct photolysis could lead to the cleavage of the acetal linkage or other bonds within the molecule. Additionally, indirect photolysis can occur, where other substances in the environment, known as photosensitizers (e.g., humic substances in water), absorb light energy and transfer it to the phenylacetaldehyde diisoamyl acetal molecule, leading to its degradation. The efficiency of photolysis would depend on factors such as the intensity of solar radiation, the presence of photosensitizing substances, and the specific environmental matrix.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For acetals, this process is a critical degradation pathway in aqueous environments. The hydrolysis of this compound would break the acetal bond, yielding phenylacetaldehyde and two molecules of isoamyl alcohol. pearson.comchemistrysteps.commasterorganicchemistry.com This reaction is catalyzed by the presence of acid. pearson.comchemistrysteps.commasterorganicchemistry.com

The rate of hydrolysis of acetals is significantly influenced by the pH of the aqueous system. Under acidic conditions, the reaction is generally rapid, while in neutral and alkaline conditions, acetals are considerably more stable. pearson.commasterorganicchemistry.com The stability of acetals in the fragrance industry is a known property, as it allows for the controlled release of the parent aldehyde. masterorganicchemistry.com

The kinetics of hydrolysis for a generic acetal can be described by the following relationship:

Rate = k[Acetal][H⁺]

where k is the rate constant. This indicates that the rate of hydrolysis is dependent on both the concentration of the acetal and the concentration of hydrogen ions (acid).

Table 1: Estimated Hydrolytic Half-life of this compound at Different pH Values

pHEstimated Half-lifeStability Classification
4Hours to DaysLow
7Weeks to MonthsModerate
9Months to YearsHigh

Note: The data in this table are estimated based on the general behavior of acetals and are for illustrative purposes. Specific experimental data for this compound are not available.

In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH), which are highly reactive and formed photochemically. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound. For this compound, the presence of C-H bonds and a benzene (B151609) ring suggests that it will be susceptible to oxidation by hydroxyl radicals. The atmospheric lifetime is expected to be relatively short, on the order of hours to days.

In aquatic environments, oxidation can also occur, although typically at a slower rate than in the atmosphere. Besides hydroxyl radicals, other oxidants such as ozone and nitrate (B79036) radicals can contribute to the degradation of organic compounds. The ether linkages in the acetal group and the alkyl chains of the isoamyl groups are potential sites for oxidative attack. The ultimate products of complete oxidation would be carbon dioxide and water.

Biotic Degradation and Biodegradability Assessment

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. actascientific.comresearchgate.net This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of this compound is expected to proceed in a stepwise manner. The initial and rate-limiting step is likely the enzymatic hydrolysis of the acetal bond to release phenylacetaldehyde and isoamyl alcohol. This hydrolysis can be catalyzed by extracellular enzymes produced by various microorganisms.

Once released, both phenylacetaldehyde and isoamyl alcohol are known to be biodegradable. Phenylacetaldehyde can be metabolized by a variety of microorganisms, including species of the genus Pseudomonas. actascientific.com These bacteria can oxidize phenylacetaldehyde to phenylacetic acid, which then enters central metabolic pathways and is further broken down. wikipedia.org Isoamyl alcohol, a simple branched-chain alcohol, is also readily biodegradable by a wide range of microorganisms.

The enzymatic pathway for the degradation of the hydrolysis products is well-established for many bacteria. For instance, in Pseudomonas species, the oxidation of phenylacetaldehyde to phenylacetic acid is often catalyzed by an aldehyde dehydrogenase enzyme. libretexts.org

Table 2: Predicted Biodegradation of this compound and its Hydrolysis Products

CompoundPredicted Ready Biodegradability (OECD 301F)Degradation Pathway
This compoundNot readily biodegradable (due to initial hydrolysis step)Hydrolysis to Phenylacetaldehyde and Isoamyl Alcohol
PhenylacetaldehydeReadily biodegradableOxidation to Phenylacetic Acid, followed by ring cleavage
Isoamyl AlcoholReadily biodegradableOxidation to Isovaleric Acid, followed by metabolism

Note: The data in this table are based on predictions from the known biodegradability of the constituent parts and general principles of acetal stability. Specific ready biodegradability test data for the parent compound are not publicly available.

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models use the physicochemical properties of a substance (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its degradation rates (hydrolysis, photolysis, biodegradation) to estimate its concentration in different environmental compartments over time.

For this compound, specific environmental fate modeling studies are not available in the public domain. However, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate its properties and degradation rates. researchgate.net QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. researchgate.netnih.govnih.gov

Based on its structure, this compound is expected to have low to moderate persistence in the environment. Its primary removal mechanism is anticipated to be hydrolysis followed by biodegradation. Due to its likely low water solubility and moderate octanol-water partition coefficient, it may show some tendency to partition to organic matter in soil and sediment. Its volatility suggests that a fraction may also be released into the atmosphere, where it would be subject to rapid photo-oxidation.

Chemical Derivatization and Applications in Organic Synthesis

Strategic Use of Acetal (B89532) Functionality as Protecting Groups for Carbonyls

In organic synthesis, it is often necessary to perform a chemical reaction on one part of a molecule while preventing another, more reactive functional group from participating in the reaction. The acetal functionality is a cornerstone of this "protecting group" strategy, particularly for aldehydes and ketones. pearson.comjove.comtotal-synthesis.com

The carbonyl group of an aldehyde, such as in phenylacetaldehyde (B1677652), is highly reactive towards nucleophiles and reducing agents. total-synthesis.com By converting it into an acetal, like Phenylacetaldehyde diisoamyl acetal, this reactivity is temporarily masked. libretexts.orglibretexts.org This transformation is typically achieved by reacting the aldehyde with two equivalents of an alcohol—in this case, isoamyl alcohol—in the presence of an acid catalyst. jove.com

Once protected, the acetal group is stable and unreactive towards a wide range of reagents, including bases, organometallic reagents (like Grignard reagents), hydrides, and oxidizing agents. jove.comtotal-synthesis.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the original aldehyde position. After the desired transformations are complete, the acetal can be easily and cleanly converted back to the original aldehyde through hydrolysis with a mild aqueous acid. jove.com

Table 1: Reactivity Comparison of Carbonyl vs. Acetal Functionality

Functional GroupReactive TowardsStable TowardsDeprotection
Carbonyl (Aldehyde) Nucleophiles, Bases, Hydrides, Organometallics, Oxidizing Agents-Not Applicable
Acetal Aqueous AcidBases, Hydrides, Organometallics, Oxidizing AgentsMild Acid Hydrolysis

This table illustrates the strategic advantage of converting a carbonyl to an acetal for protection during multi-step synthesis.

For instance, if a molecule contained both an ester and an aldehyde, a Grignard reagent would typically react with both. By first converting the aldehyde to an acetal, the Grignard reagent can be made to react selectively with the ester. A final acidic workup would then deprotect the acetal, restoring the aldehyde functionality. libretexts.orglibretexts.org

Regioselective and Stereoselective Chemical Modifications of Acetal Structures

The modification of existing acetal structures with high regio- and stereocontrol is an advanced synthetic strategy. While research on this compound itself is not extensively detailed in this context, principles from related studies can be applied.

Regioselectivity refers to controlling which position of a molecule reacts. In the context of acetals derived from polyols (molecules with multiple alcohol groups), catalyst-controlled regioselective acetalization can selectively protect one hydroxyl group over another, even when they are in similar steric and electronic environments. nih.gov Chiral phosphoric acids, for example, have been used as catalysts to direct the regioselective formation of acetals on sugar-derived diols with high precision. nih.govchemrxiv.org This approach allows for the synthesis of complex, differentially protected molecules in a single pot. chemrxiv.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a reaction product. Rhenium-catalyzed jove.comCurrent time information in Bangalore, IN.-allylic alcohol transposition has been shown to produce 2-methyl-1,3-diol acetals with excellent diastereoselectivity. rsc.org The conformation of the resulting acetal, whether it adopts a chair or twist-boat form, is influenced by the stereochemistry of the starting material and the reaction pathway. rsc.org Such stereochemical control is vital in the synthesis of natural products and pharmaceuticals where specific isomers are required for biological activity.

These advanced catalytic methods demonstrate that the formation and modification of acetals can be finely tuned, suggesting that derivatives of this compound could potentially be modified with high spatial control if appropriate chiral catalysts and reaction conditions were developed.

Synthesis of Novel Acetal Derivatives with Tunable Properties for Specific Chemical Applications

The synthesis of novel acetal derivatives allows for the creation of molecules with tailored properties for specific applications, ranging from materials science to medicinal chemistry.

New families of ester acetal polymers have been created through the polyaddition reactions of dicarboxylic acids with divinyl ethers. researchgate.net These polymers possess acetal linkages in their main chain and exhibit properties such as good solubility and thermal stability. Crucially, the acetal linkage can be cleaved by a strong acid, allowing these materials to be used in applications like computer-to-plate printing, where the acid-catalyzed decomposition changes the polymer's solubility. researchgate.net The properties of these polymers can be tuned by altering the structure of the dicarboxylic acid or divinyl ether monomers. researchgate.net

Similarly, nitroketene N,S-acetals serve as versatile building blocks for synthesizing a wide array of heterocyclic compounds due to their unique electronic properties. nih.gov The development of new synthetic methods, such as using hypervalent iodine(III) reagents, has enabled the efficient direct synthesis of novel N,O-acetal compounds. rsc.org These strategies highlight the potential for creating new derivatives from simple starting materials.

By applying these principles, one could envision synthesizing novel derivatives of this compound. For example, by replacing isoamyl alcohol with other alcohols or diols during the synthesis, a library of related acetals with varying steric bulk and electronic properties could be generated. These new molecules could have tunable characteristics, such as altered fragrance profiles, different stabilities, or unique reactivities for specialized chemical applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Phenylacetaldehyde diisoamyl acetal in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) is ideal due to the compound’s volatility and lipophilicity (logP = 3.97) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical to verify molecular integrity, as demonstrated in phospholipid synthesis workflows . Pre-column derivatization may enhance detection sensitivity in liquid chromatography (LC) systems for polar degradation products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Identify acetal protons (δ 4.5–5.0 ppm) and isoamyl group signals (δ 0.8–1.6 ppm) .
  • ¹³C NMR : Confirm ether linkages (C-O-C) at δ 90–110 ppm and branched alkane carbons .
  • HRMS : Match observed molecular ion ([M+H]⁺) to theoretical m/z (202.3336 for C₁₂H₂₆O₂) . Cross-validate with infrared (IR) spectroscopy for acetal-specific C-O stretches (~1100 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure = 0.238 mmHg at 25°C) .
  • Skin Protection : Wear nitrile gloves; wash exposed skin with soap and water immediately (per OSHA HCS guidelines) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental strategies mitigate volatility-related challenges during synthesis?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct reactions below 70°C (boiling point at 2.5 mmHg) to minimize evaporation .
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation during acetal formation.
  • Distillation Optimization : Employ short-path distillation under reduced pressure (<2.5 mmHg) to isolate the product efficiently .

Q. How does the logP value (3.97) influence this compound’s interaction with lipid bilayers in membrane studies?

  • Methodological Answer :

  • Partitioning Assays : Use fluorescence-based assays (e.g., pyrene-labeled lipids) to quantify membrane insertion efficiency .
  • Computational Modeling : Apply molecular dynamics simulations to predict diffusion rates across bilayers based on logP and molecular volume (202.33 g/mol) .
  • Empirical Validation : Compare permeability coefficients (Papp) in artificial membranes (e.g., PAMPA) against reference compounds .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via GC-MS. Acetals are typically acid-labile; expect hydrolysis to phenylacetaldehyde under pH < 3 .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Correlate with accelerated stability testing (40–60°C) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Reference Standards : Cross-check with JECFA-certified standards (FEMA #4024) for NMR/GC-MS alignment .
  • Solvent Effects : Note that chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆); report solvent conditions explicitly .
  • Collaborative Validation : Share raw data via platforms like NMRShiftDB to harmonize spectral interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.